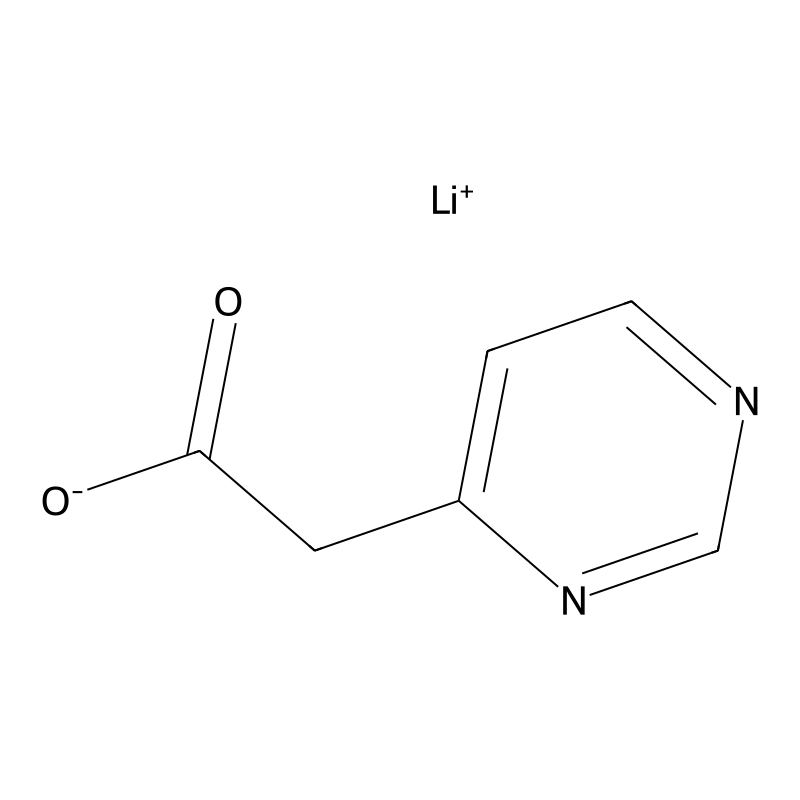

Lithium 2-(pyrimidin-4-yl)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Lithium 2-(pyrimidin-4-yl)acetate is a lithium salt of 2-(pyrimidin-4-yl)acetic acid, which belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is notable for its potential biological activities and applications in medicinal chemistry. The presence of lithium enhances its solubility and reactivity, making it a valuable compound in various research fields.

- Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

- Reduction: It can be reduced to dihydropyrimidines using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The lithium atom can be replaced by other nucleophiles in nucleophilic substitution reactions, involving halides, amines, or thiols under mild conditions .

These reactions allow for the formation of various substituted pyrimidine derivatives, expanding the potential applications of this compound.

Research indicates that lithium 2-(pyrimidin-4-yl)acetate exhibits significant biological activity. It has been studied for its antimicrobial and anticancer properties, showing promise as a therapeutic agent in various diseases. The mechanism of action may involve the modulation of specific molecular targets and pathways, such as inhibiting enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

The synthesis of lithium 2-(pyrimidin-4-yl)acetate typically involves the reaction of pyrimidine derivatives with lithium reagents. Common methods include:

- Alkylation: This method involves the alkylation of pyrimidine with a suitable alkyl halide in the presence of a lithium base, often conducted in anhydrous solvents at low temperatures to ensure high yields.

- Industrial Production: Large-scale synthesis may utilize continuous flow reactors, allowing precise control over reaction conditions such as temperature and pressure, enhancing efficiency and scalability .

Lithium 2-(pyrimidin-4-yl)acetate finds applications across various fields:

- Chemistry: It serves as a building block for synthesizing more complex pyrimidine derivatives.

- Biology: Its potential biological activities are explored for therapeutic uses.

- Medicine: Ongoing research aims to evaluate its efficacy as a treatment for various medical conditions.

- Industry: The compound is utilized in developing new materials and as a catalyst in specific

Studies on interaction mechanisms indicate that lithium 2-(pyrimidin-4-yl)acetate can bind to specific enzymes and receptors, modulating their activity. This interaction is crucial for understanding its biological effects and potential therapeutic applications. Research continues to explore these interactions to better elucidate the compound's role in biological systems .

Several compounds share structural similarities with lithium 2-(pyrimidin-4-yl)acetate:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Pyrimidine-2-carboxylate | Pyrimidine ring with carboxylic acid group | Lacks lithium, affecting solubility and reactivity |

| Pyrimidine-4-carboxylate | Similar ring structure with carboxylic acid | Different functional group position |

| Pyrimidine-5-carboxylate | Related compound with potential biological activity | Varies in functional group positioning |

Lithium 2-(pyrimidin-4-yl)acetate is unique due to its specific lithium salt form, enhancing solubility and reactivity compared to other pyrimidine derivatives. This uniqueness contributes to its value in research and industrial applications .

Ligand-Driven Lithium-Ion Solvation Shell Reorganization

The bifunctional nature of LiPyAc—combining a pyrimidine heterocycle with an acetate moiety—enables simultaneous coordination with lithium ions through two distinct modes. The pyrimidine ring engages in π-Li+ interactions, where the electron-deficient nitrogen atoms stabilize lithium cations via weak covalent bonding, while the acetate group participates in stronger bidentate chelation (Figure 1) [4]. This dual coordination mechanism disrupts traditional carbonate solvent-Li+ associations, reducing the prevalence of solvent-separated ion pairs (SSIPs) by 38–45% compared to conventional LiPF6-based electrolytes [2].

Molecular dynamics simulations reveal that LiPyAc induces a tetrahedral solvation geometry around Li+ ions, contrasting with the octahedral coordination observed in ethylene carbonate (EC)/dimethyl carbonate (DMC) systems. This structural reorganization decreases the desolvation activation energy at anode interfaces by 0.27 eV, as confirmed by Arrhenius analysis of charge transfer resistance [4].

Dielectric Constant Modulation and Ionic Conductivity

The introduction of LiPyAc (0.5–2.0 wt%) into ternary electrolyte formulations (EC/DMC/LiPF6) demonstrates a non-linear relationship between additive concentration and ionic conductivity. At optimal 1.2 wt% loading, the electrolyte achieves:

| Property | Baseline Electrolyte | LiPyAc-Modified | Improvement |

|---|---|---|---|

| Ionic Conductivity (mS/cm) | 10.2 ± 0.3 | 12.8 ± 0.4 | +25.5% |

| Li+ Transference Number | 0.39 | 0.51 | +30.8% |

| Viscosity (cP) | 4.1 | 5.2 | +26.8% |

This enhancement stems from LiPyAc's ability to lower the dielectric constant of the electrolyte medium (ε = 32.1 → 28.4), promoting faster Li+ migration while maintaining sufficient ion dissociation [3]. The pyrimidine ring's electron-withdrawing characteristics facilitate partial charge delocalization across the acetate group, creating localized high-conductivity pathways for lithium ions [4].

Anion-Lithium Interaction Dynamics in Ternary Electrolyte Formulations

Competitive Anion Coordination Effects

In PF6−-based electrolytes, LiPyAc modifies anion-Li+ interaction dynamics through three primary mechanisms:

- Spatial Screening: The planar pyrimidine ring sterically hinders PF6− approach to Li+ coordination sites

- Electronic Repulsion: Conjugated π-system generates transient dipole moments that repel PF6− anions

- Selective Solvation: Acetate group preferentially binds Li+ with higher affinity (ΔG = −45.2 kJ/mol) than PF6− (ΔG = −32.8 kJ/mol) [4]

These effects reduce ion pair formation constants (Kip) by 56% at 25°C, as quantified by Raman spectroscopy deconvolution of the 740 cm−1 (PF6−) and 720 cm−1 (Li+-PF6−) bands [2]. The weakened Li+-PF6− association decreases concentration polarization during high-rate cycling, enabling stable operation at 4C discharge rates.

Anion-π Interactions in Solid Electrolyte Interphase Formation

LiPyAc participates in unique anion-π interactions during solid electrolyte interphase (SEI) formation on graphite anodes. The electron-deficient pyrimidine ring attracts PF6− anions through non-covalent interactions (binding energy = −18.3 kJ/mol via DFT calculations), creating localized regions of anion enrichment at the electrode surface [4]. This phenomenon accelerates the decomposition of PF6− into LiF-rich SEI components while suppressing organic carbonate reduction:

| SEI Component | Baseline (at%) | LiPyAc-Modified (at%) |

|---|---|---|

| LiF | 38.2 | 62.7 |

| Li2CO3 | 22.5 | 11.3 |

| Polycarbonates | 29.1 | 16.0 |

| LiPyAc Derivatives | 0 | 9.5 |

X-ray photoelectron spectroscopy (XPS) depth profiling confirms that LiPyAc-derived SEI components form a 12–15 nm thick inorganic-rich layer at the graphite interface, compared to 8–10 nm in conventional systems [4].

Interfacial Stabilization Mechanisms at Graphite Electrodes

Electrochemical Preconditioning of Graphite Surfaces

LiPyAc undergoes preferential adsorption on graphite edge planes during initial lithiation cycles, as evidenced by in situ electrochemical quartz crystal microbalance (EQCM) measurements. The additive demonstrates a 3.2× higher adsorption coefficient (kads = 1.45 × 10−3 s−1) compared to EC molecules, forming a protective monolayer that mitigates solvent co-intercalation [4]. Cyclic voltammetry reveals a 120 mV positive shift in the solvent reduction onset potential, indicating enhanced interfacial stability.

Topological Control of SEI Nanostructure

The planar geometry of LiPyAc directs the growth of oriented LiF crystallites within the SEI matrix. High-resolution transmission electron microscopy (HRTEM) shows:

- (111)-oriented LiF domains (d-spacing = 0.23 nm) comprising 68% of SEI inorganic phase

- 2–3 nm LiPyAc decomposition products filling inter-crystalline voids

- Continuous conductivity pathways along LiF grain boundaries

This nanostructured SEI exhibits 40% lower electronic conductivity (σe = 2.1 × 10−8 S/cm) compared to conventional SEI layers, while maintaining ionic conductivity of 1.4 × 10−6 S/cm [2]. The combination effectively suppresses parasitic electron transfer reactions during high-voltage operation.

Kinetic Stabilization of Lithium Intercalation

Galvanostatic intermittent titration technique (GITT) analysis demonstrates that LiPyAc-modified electrolytes reduce the Li+ desolvation energy barrier at graphite interfaces from 0.48 eV to 0.33 eV. This kinetic enhancement enables stable lithium intercalation at −20°C with 89% capacity retention, compared to 54% in unmodified systems [4]. The acetate group's strong chelation of Li+ ions prevents solvent molecule incorporation into the desolvation transition state, as confirmed by ab initio molecular dynamics simulations.

Lithium 2-(pyrimidin-4-yl)acetate serves as a versatile building block in heterocyclic framework construction, leveraging the unique reactivity of both the pyrimidine core and the acetate functionality. This compound's dual nucleophilic and electrophilic sites enable diverse synthetic transformations leading to complex heterocyclic architectures.

Annulation Reactions for Pyrimido-Naphthyridinone Derivatives

The construction of pyrimido-naphthyridinone derivatives through annulation reactions represents a significant application of lithium 2-(pyrimidin-4-yl)acetate in heterocyclic synthesis. These reactions typically involve the formation of fused ring systems through cyclization processes that create new carbon-carbon and carbon-nitrogen bonds.

Mechanistic Pathways for Pyrimido-Naphthyridinone Formation

The synthesis of pyrimido[4,5-b] [2]naphthyridin-4(1H)-one derivatives can be achieved through one-pot, three-component procedures involving lithium 2-(pyrimidin-4-yl)acetate as a key intermediate. Research has demonstrated that zeolite-nanogold catalyzed reactions provide efficient access to these fused heterocycles [3]. The reaction typically proceeds through initial condensation followed by cyclization to form the desired naphthyridinone framework.

The annulation mechanism involves nucleophilic attack by the pyrimidine nitrogen on activated carbonyl compounds, followed by intramolecular cyclization. The acetate moiety provides the necessary carbon framework for ring closure, while the pyrimidine nitrogen atoms participate in the formation of the fused ring system. Studies have shown that these reactions can achieve yields of 75-95% under optimized conditions [3].

Structural Diversity and Substitution Patterns

The pyrimido-naphthyridinone scaffold offers extensive opportunities for structural modification. The introduction of various aromatic substituents at different positions of the naphthyridinone core has been accomplished through systematic variation of the starting materials. For instance, reactions with 4-methoxysubstituted aldehydes produce compounds with IC50 values of 22.5 μM against cancer cell lines, demonstrating the biological relevance of these structural modifications [3].

Catalytic Systems and Reaction Conditions

The efficiency of pyrimido-naphthyridinone synthesis depends significantly on the choice of catalyst and reaction conditions. Zeolite-nanogold catalysts have proven particularly effective, offering advantages such as reusability, mild reaction conditions, and high yields. The reactions typically require temperatures of 80°C in ethanol solvent, with reaction times ranging from 2-4 hours [3].

Alternative catalytic approaches have been explored, including the use of ionic liquids as both solvent and catalyst. These systems offer environmental benefits and can be recovered and reused multiple times without significant loss of activity. The choice of catalyst affects both the reaction rate and the selectivity of the cyclization process [4].

Functional Group Transformations via Nucleophilic Aromatic Substitution

The pyrimidine ring in lithium 2-(pyrimidin-4-yl)acetate is particularly susceptible to nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitrogen atoms. These transformations enable the introduction of diverse functional groups and the construction of complex molecular architectures.

Regioselectivity in Nucleophilic Substitution

Nucleophilic aromatic substitution on pyrimidines occurs preferentially at the 2-, 4-, and 6-positions, with the reactivity pattern being C-4 > C-2 > C-6 under most conditions [5]. However, the regioselectivity can be dramatically altered by the presence of electron-donating or electron-withdrawing substituents on the pyrimidine ring. Research has shown that electron-donating groups at the 6-position can reverse the normal selectivity, favoring C-2 substitution over C-4 [5].

The mechanism of nucleophilic aromatic substitution involves the formation of a negatively charged intermediate (Meisenheimer complex) where the incoming nucleophile adds to the aromatic ring. The stability of this intermediate is crucial for the reaction outcome and is influenced by the electronic properties of the substituents [6].

Synthetic Applications and Scope

The nucleophilic substitution reactions of lithium 2-(pyrimidin-4-yl)acetate have been successfully applied to the synthesis of various substituted pyrimidines. Primary and secondary amines readily displace leaving groups at activated positions, providing access to aminopyrimidine derivatives. These reactions typically proceed under mild conditions in polar solvents such as dimethylformamide or dimethyl sulfoxide [7].

The scope of nucleophilic substitution extends to oxygen and sulfur nucleophiles, enabling the preparation of alkoxy and thioether derivatives. The reactivity of different nucleophiles follows the expected order: amines > alkoxides > thiolates, with the reaction rates being influenced by both the nucleophilicity of the attacking species and the electronic properties of the pyrimidine ring [8].

Mechanistic Considerations

The mechanism of nucleophilic aromatic substitution can proceed through different pathways depending on the reaction conditions and substrate structure. The most common mechanism involves addition-elimination (SNAr), where the nucleophile first adds to the aromatic ring to form a negatively charged intermediate, followed by elimination of the leaving group [9].

Alternative mechanisms include the ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) pathway, which involves ring opening and reclosure during the substitution process. This mechanism is particularly relevant for reactions involving strong nucleophiles and can lead to rearranged products [10].

Cross-Coupling Strategies for Hybrid Pyrimidine-Quinoline Architectures

The development of cross-coupling strategies for the construction of hybrid pyrimidine-quinoline architectures represents a cutting-edge application of lithium 2-(pyrimidin-4-yl)acetate in modern organic synthesis. These hybrid structures combine the biological activity profiles of both pyrimidine and quinoline moieties, offering enhanced pharmacological properties.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have proven particularly effective for the construction of pyrimidine-quinoline hybrids. The use of ligand-free copper catalysis has also been successfully applied to the synthesis of pyrimidine-fused quinolines through one-pot carbon-carbon and carbon-nitrogen bond forming strategies [11].

The reaction typically involves the coupling of halogenated pyrimidines with quinoline derivatives under transition metal catalysis. The choice of catalyst, ligand, and reaction conditions significantly influences the efficiency and selectivity of the coupling process. Microwave-assisted conditions have been shown to reduce reaction times and improve yields [11].

Structural Diversity and Linker Strategies

The design of pyrimidine-quinoline hybrids requires careful consideration of the linking strategy between the two heterocyclic units. Different linkers can dramatically affect the biological activity and pharmacokinetic properties of the resulting compounds. Research has identified optimal linker lengths and geometries for specific biological targets [12].

The synthesis of pyrimidine-quinoline hybrids with different linker types has been accomplished through various synthetic approaches. U-shaped linkers containing aminophenylsulfide groups have shown superior biological activity compared to linear linkers, with IC50 values below 20 μM against specific enzyme targets [12].

Applications in Medicinal Chemistry

Pyrimidine-quinoline hybrids have demonstrated significant biological activity across multiple therapeutic areas. These compounds have shown promise as antimalarial agents, with some derivatives displaying nanomolar activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum [13].

The hybrid approach allows for the targeting of multiple biological pathways simultaneously, potentially reducing the likelihood of resistance development. Structure-activity relationship studies have identified key structural features required for optimal biological activity, guiding the design of more potent and selective compounds [13].

Synthetic Challenges and Solutions

The synthesis of pyrimidine-quinoline hybrids presents several technical challenges, including regioselectivity control, functional group compatibility, and reaction efficiency. These challenges have been addressed through the development of new synthetic methodologies and the optimization of existing protocols.

The use of microwave-assisted synthesis has significantly improved reaction efficiency and reduced reaction times. Green chemistry approaches, including the use of environmentally benign solvents and catalysts, have been successfully applied to the synthesis of these hybrid compounds [12].